3-Methyl-[1,1'-biphenyl]-2-ol
Overview
Description
3-Methyl-[1,1’-biphenyl]-2-ol: is an organic compound that belongs to the class of biphenyl derivatives It consists of two benzene rings connected by a single bond, with a methyl group attached to one benzene ring and a hydroxyl group attached to the other
Mechanism of Action
Target of Action
3-Methyl-[1,1’-biphenyl]-2-ol is a complex organic compound with the molecular formula C13H12 Similar compounds, such as 3-methyl-benzene-1,2-diol, have been found to target proteins like biphenyl-2,3-diol 1,2-dioxygenase . This protein plays a crucial role in the breakdown and utilization of certain aromatic compounds in organisms.
Biochemical Pathways
Biphenyl derivatives have been implicated in various biochemical pathways, including those involved in the metabolism of aromatic compounds . The compound’s interaction with its targets could potentially disrupt these pathways, leading to downstream effects on cellular function and metabolism.
Result of Action
Similar compounds have been shown to have various effects, such as modulating protein activity, disrupting cellular processes, and potentially influencing disease progression .
Biochemical Analysis
Biochemical Properties
It is known that the presence of a hydroxyl group can enable the compound to participate in hydrogen bonding, which can influence its interactions with enzymes, proteins, and other biomolecules . The methyl group may also affect the compound’s hydrophobicity, potentially influencing its solubility and distribution within biological systems .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound could interact with biomolecules through binding interactions, potentially influencing enzyme activity or gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to remain stable for extended periods under certain conditions .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of 3-Methyl-[1,1’-biphenyl]-2-ol in animal models .
Metabolic Pathways
The metabolic pathways involving 3-Methyl-[1,1’-biphenyl]-2-ol are not well-characterized. Similar compounds have been shown to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The compound’s hydrophobic nature may influence its localization or accumulation .
Subcellular Localization
Similar compounds have been shown to localize to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-[1,1’-biphenyl]-2-ol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran or toluene. The reaction conditions often involve heating the mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods: In an industrial setting, the production of 3-Methyl-[1,1’-biphenyl]-2-ol may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can further enhance the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a biphenyl derivative with a methyl group and a hydroxyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 3-Methyl-[1,1’-biphenyl]-2-one.
Reduction: Formation of 3-Methyl-[1,1’-biphenyl]-2-ol.
Substitution: Formation of various substituted biphenyl derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-Methyl-[1,1’-biphenyl]-2-ol is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study the interactions between biphenyl derivatives and biological macromolecules. It may also serve as a model compound for investigating the metabolic pathways of biphenyl derivatives in living organisms.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. Researchers may explore its activity against various biological targets, including enzymes and receptors, to identify potential therapeutic applications.
Industry: In the industrial sector, 3-Methyl-[1,1’-biphenyl]-2-ol can be used as an intermediate in the production of specialty chemicals, polymers, and materials with specific properties. Its applications may extend to the fields of electronics, coatings, and adhesives.
Comparison with Similar Compounds
- 3-Methyl-[1,1’-biphenyl]-2-carboxylic acid
- 3-Methyl-[1,1’-biphenyl]-4-ol
- 3-Methyl-[1,1’-biphenyl]-2-methanol
Comparison: Compared to other similar compounds, 3-Methyl-[1,1’-biphenyl]-2-ol is unique due to the presence of both a methyl group and a hydroxyl group on the biphenyl structure. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications. For instance, the hydroxyl group enhances its solubility in polar solvents, while the methyl group influences its reactivity in substitution reactions.
Properties
IUPAC Name |
2-methyl-6-phenylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h2-9,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJXFACHLLIKFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27616-03-1 | |
Record name | [1,1′-Biphenyl]-2-ol, 3-methyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27616-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60503663 | |
Record name | 3-Methyl[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17755-10-1 | |
Record name | 3-Methyl[1,1'-biphenyl]-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60503663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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